2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine

Description

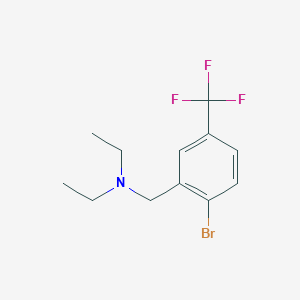

2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine (CAS: 1414870-66-8) is a brominated aromatic compound with a trifluoromethyl (–CF₃) group at the 5-position and diethylamine substituents on the benzenemethanamine backbone. Its molecular formula is C₁₂H₁₅BrF₃N, with a molar mass of 310.15 g/mol. Key physicochemical properties include a predicted density of 1.356±0.06 g/cm³, boiling point of 273.7±35.0 °C, and a pKa of 9.10±0.25, indicating moderate basicity . The compound’s structural features—bromine’s electrophilic character, the electron-withdrawing –CF₃ group, and the lipophilic diethylamine moiety—make it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrF3N/c1-3-17(4-2)8-9-7-10(12(14,15)16)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSUBYRJLHGPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501185042 | |

| Record name | Benzenemethanamine, 2-bromo-N,N-diethyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501185042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414870-66-8 | |

| Record name | Benzenemethanamine, 2-bromo-N,N-diethyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 2-bromo-N,N-diethyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501185042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine typically involves the following steps:

-

Bromination: : The starting material, 5-(trifluoromethyl)benzenemethanamine, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

-

Alkylation: : The brominated intermediate is then subjected to alkylation with diethylamine. This step involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 2-position undergoes nucleophilic substitution under specific conditions. For example:

Mechanistic studies suggest that Zn(II) activates the trifluoromethyl group, weakening the C–Br bond and facilitating substitution . The electron-withdrawing CF₃ group further polarizes the C–Br bond, enhancing reactivity toward nucleophiles like amines or alkoxides .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group directs electrophiles to the meta position relative to itself. Key findings include:

-

Nitration : Occurs at the 4-position (relative to CF₃) under HNO₃/H₂SO₄ conditions, forming nitro derivatives .

-

Halogenation : Bromination with NBS in acetonitrile selectively targets the 4-position .

Reactivity Trends :

The diethylamino group at the benzylic position exerts a weak electron-donating effect, slightly deactivating the ring .

Coordination Chemistry and Metal-Mediated Reactions

The diethylamino group participates in metal coordination, enabling catalysis:

| Metal | Reaction | Outcome | Source |

|---|---|---|---|

| Zn(II) | Trifluoromethylation of alcohols | Formation of trifluoromethyl ethers | |

| Pd(0) | Suzuki-Miyaura coupling with boronic acids | Biaryl derivatives |

In zinc-mediated reactions, the nitrogen lone pair coordinates to Zn(II), stabilizing intermediates and accelerating reductive elimination . For palladium catalysis, the bromine serves as a leaving group in cross-couplings .

Radical Pathways

Under radical initiators (e.g., AIBN), the C–Br bond undergoes homolytic cleavage:

The resulting aryl radical participates in trifluoromethylation cascades, as observed in rhenium-catalyzed systems .

Functional Group Transformations

-

Reduction of the Benzylic Amine :

Hydrogenolysis with Pd/C in ethanol removes the diethylamino group, yielding 2-bromo-5-(trifluoromethyl)toluene . -

Oxidation :

MnO₂ oxidizes the benzylic amine to a nitrile under mild conditions .

Comparative Reaction Table

Challenges and Limitations

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Antipsychotic Potential

Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity and metabolic stability. The presence of the bromine atom in 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine may contribute to its interaction with neurotransmitter systems, potentially leading to antidepressant and antipsychotic effects. A study on similar compounds showed promising results in modulating serotonin receptors, suggesting a pathway for further exploration in psychiatric medications .

Case Study: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis of related compounds revealed that modifications to the amine structure significantly influence receptor binding affinity and selectivity. For instance, diethyl substitutions often enhance lipophilicity, improving blood-brain barrier penetration. This information is critical for developing new therapeutic agents targeting CNS disorders .

Agrochemicals

Pesticide Development

The compound's structural characteristics make it a candidate for developing novel pesticides. The trifluoromethyl group is known to increase the potency of agrochemicals by enhancing their lipophilicity and stability against degradation. Research has shown that similar compounds can effectively target specific pests while minimizing environmental impact .

Table 1: Comparison of Trifluoromethyl Compounds in Agrochemical Applications

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Insecticide | Various insects | |

| 5-(Trifluoromethyl)-2-hydroxybenzoic acid | Herbicide | Weeds | |

| 3-Trifluoromethylphenylurea | Fungicide | Fungal pathogens |

Materials Science

Polymer Synthesis

The compound can serve as a precursor for synthesizing fluorinated polymers, which are valued for their thermal stability and chemical resistance. The incorporation of trifluoromethyl groups into polymer matrices has been shown to enhance properties such as hydrophobicity and mechanical strength, making them suitable for applications in coatings and sealants .

Case Study: Synthesis of Fluorinated Polymers

In a study investigating the polymerization of trifluoromethylated monomers, researchers demonstrated that polymers derived from this compound exhibited superior thermal properties compared to non-fluorinated counterparts. This finding underscores the potential for creating advanced materials with tailored characteristics for industrial applications.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzyme activity, depending on the specific biological system being studied. The diethylamino group enhances its solubility and facilitates its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzenemethanamine Derivatives

The following table compares 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine with analogs differing in substituents or amine groups:

Key Observations:

- Electron-Withdrawing Groups: The –CF₃ group in the target compound increases electrophilicity at the bromine site, favoring nucleophilic substitution reactions over methoxy (–OCH₃) or chloro (–Cl) substituents .

- Synthetic Utility: Brominated benzenemethanamines are pivotal in Suzuki-Miyaura couplings or Buchwald-Hartwig aminations to generate biaryl or amine-linked structures .

Physicochemical and Reactivity Trends

- Acidity/Basicity: The pKa (~9.10) of the target compound aligns with typical aliphatic amines but is slightly lower than methoxy-substituted derivatives (e.g., 2-bromo-5-methoxy-N,N-dimethylbenzylamine), where –OCH₃ exerts an electron-donating effect, stabilizing the protonated amine .

Biological Activity

2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key experimental results.

Chemical Structure and Properties

The chemical formula for this compound is C13H14BrF3N. Its structure includes a bromine atom, trifluoromethyl group, and a diethyl amine moiety, which contribute to its unique properties and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.

- Neuropharmacological Effects : The compound may influence neurotransmitter systems, warranting further exploration in neuropharmacology.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in critical biological pathways. Potential targets include:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity associated with neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cells | |

| Neuropharmacological | Altered neurotransmitter levels |

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations ranging from 10 to 50 µM. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis induction via caspase activation |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves a multi-step process, starting with a brominated trifluoromethylbenzene intermediate. A critical step is the formation of the methanamine group via nucleophilic substitution or reductive amination. Optimization includes solvent selection (e.g., methyl tert-butyl ether for phase separation), temperature control (20–25°C for stability), and stoichiometric ratios of reagents like sodium hydroxide to minimize side products . Purification via column chromatography or recrystallization improves yield (>75% reported in optimized protocols).

Q. Which spectroscopic techniques are most effective for structural confirmation, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : H NMR shows distinct signals for the diethylamino group (δ 1.0–1.2 ppm for CH, δ 3.2–3.5 ppm for N-CH) and the aromatic protons (δ 7.2–7.8 ppm). F NMR confirms the trifluoromethyl group (δ -62 to -64 ppm) .

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 312.08 (CHBrFN), with fragmentation patterns indicating cleavage at the benzylic position.

- IR : Stretching vibrations for C-Br (~550 cm) and C-F (1100–1200 cm) are critical markers .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the aromatic ring, enhancing electrophilic substitution at the para position. Computational studies (DFT) predict increased reactivity in Suzuki-Miyaura couplings with boronic acids. Researchers should use Pd(PPh) as a catalyst and DMF/HO as solvent at 80°C for optimal coupling efficiency. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

Q. What experimental and computational strategies validate the compound’s binding to microbial targets like leucyl-tRNA synthetase?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions. The bromine atom forms halogen bonds with Leu451, while the trifluoromethyl group engages in hydrophobic interactions with Val347. Adjust docking parameters (exhaustiveness = 20, grid spacing = 0.375 Å) for accuracy .

- In Vitro Validation : Conduct MIC assays against Candida albicans (reported MIC = 8 µg/mL). Compare with fluconazole-resistant strains to assess efficacy .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable MIC values across studies)?

- Methodological Answer :

- Standardize Assays : Use CLSI guidelines for antifungal testing, controlling variables like inoculum size (1–5 × 10 CFU/mL) and incubation time (48 h at 35°C).

- Meta-Analysis : Aggregate data from ≥5 independent studies using random-effects models to account for heterogeneity. Assess publication bias via funnel plots .

Methodological Design Considerations

Q. What strategies mitigate decomposition during long-term storage?

- Answer : Store under inert gas (N or Ar) at -20°C in amber vials. Periodic HPLC analysis (C18 column, acetonitrile:HO 70:30) monitors purity. Add stabilizers like BHT (0.01% w/v) to prevent radical-mediated degradation .

Q. How can isotopic labeling (e.g., C, N) aid in metabolic pathway tracing?

- Answer : Synthesize C-labeled derivatives at the benzylic carbon via reductive amination with C-formaldehyde. Use LC-MS/MS to track incorporation into microbial metabolites, identifying target engagement in vivo .

Safety and Compliance

Q. What PPE and waste management protocols are essential for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.